1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzothiazole ring, a piperidine ring, and a dihydroisoquinoline moiety, making it a versatile scaffold for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core structures. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation to form the desired iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient generation of the target compound with good yields .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions are typically mild, with controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iminium salts, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Biology: Its unique structure allows for interactions with various biological targets, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: In industrial settings, the compound can be used as a precursor for the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer progression, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid: This compound shares the dihydroisoquinoline moiety and exhibits potent inhibitory activity against aldo-keto reductase AKR1C3.
N-Alkylated 3,4-Dihydroisoquinolinones: These compounds are structurally related and have been studied for their pharmacological properties.
Uniqueness
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical modifications and interact with multiple biological targets makes it a versatile compound for research and development.
Biological Activity
The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of NLRP3 Inflammasome : It has been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition can lead to decreased release of pro-inflammatory cytokines such as IL-1β and IL-18 .
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
- Antioxidant Properties : The presence of the ethoxy group in the quinoline structure may enhance antioxidant activity, thereby reducing oxidative stress in cells .
In Vitro Studies
In vitro studies have demonstrated that the compound can significantly reduce the secretion of IL-1β in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent. The following table summarizes key findings from various studies:
In Vivo Studies
In vivo studies have been limited but promising. For instance, a study examining the pharmacokinetics of similar compounds showed favorable absorption and distribution profiles, suggesting that derivatives of this compound could be viable candidates for further development .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to This compound :
- Cancer Treatment : A case study involving a derivative showed significant tumor reduction in murine models when administered at specific dosages over a period of weeks.
- Inflammatory Diseases : Another study reported improvements in symptoms related to inflammatory bowel disease when treated with a compound from the same class, indicating potential for clinical applications.
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-4-35-21-6-7-23-22(14-21)26(20(15-28)17-29-23)31-11-9-19(10-12-31)27(32)30-16-18-5-8-24(33-2)25(13-18)34-3/h5-8,13-14,17,19H,4,9-12,16H2,1-3H3,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIIBNUNGANGJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.